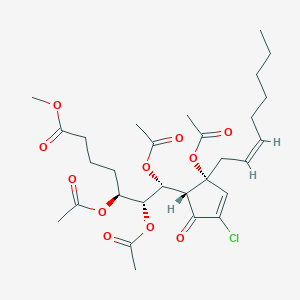
12S-acetoxy-punaglandin 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5S,6R,7R,14Z)-5,6,7,12-tetrakis(acetyloxy)-10-chloro-9-oxoprosta-10,14-dien-1-oate is a clavulone that is a chlorinated prostanoid isolated from marine corals. It is a clavulone, a methyl ester, an acetate ester and an alpha-chloroketone.
Scientific Research Applications
Synthesis and Derivatives
Punaglandin 4, a derivative related to 12S-acetoxy-punaglandin 2, has been synthesized using chiral building blocks like tartaric acid, demonstrating the chemical versatility of these compounds (Mori & Takeuchi, 1988). Additionally, the punaglandins, including related compounds, are produced by the octocoral Telesto riisei and feature various oxygenation patterns, showcasing their natural diversity and potential for further chemical modification (Baker & Scheuer, 1994).
Antineoplastic and Anti-inflammatory Properties
Punaglandins, closely related to 12S-acetoxy-punaglandin 2, have shown significant antineoplastic and anti-inflammatory activities. Their potential as potent Michael receptors in inhibiting ubiquitin isopeptidase activity suggests a role in cancer therapy (Verbitski et al., 2004). Moreover, certain punaglandin compounds have exhibited dose-dependent inhibition of cell growth in human epidermal cells, underscoring their potential as antineoplastic agents for skin cancer (Ikai et al., 1991).
Enzymatic Reactions and Biocatalysis
The study of enzymatic reactions and biocatalysis, while not directly referencing 12S-acetoxy-punaglandin 2, offers insights into similar compounds' potential applications. For example, the efficient conversion of 2,3-butanediol to acetoin using whole-cell biocatalyst by engineered Bacillus subtilis demonstrates the versatility of enzyme-mediated chemical transformations (Bao et al., 2014).
Cellular Mechanisms and Protein Interaction
The interaction of punaglandins with cellular mechanisms, such as their role in cyclic adenosine 3', 5'-monophosphate accumulation in spermatozoa, suggests a broader biological impact of these compounds (Visconti & Tezón, 1989). This area of research may provide further insights into the cellular roles of 12S-acetoxy-punaglandin 2.
Antiviral Activity
Although not directly connected to 12S-acetoxy-punaglandin 2, the exploration of similar compounds' antiviral properties is noteworthy. For example, ACE2's role in blocking SARS-CoV-2 infections in engineered human tissues highlights the potential of related compounds in virology and disease management (Monteil et al., 2020).
properties
Product Name |
12S-acetoxy-punaglandin 2 |
|---|---|
Molecular Formula |
C29H41ClO11 |
Molecular Weight |
601.1 g/mol |
IUPAC Name |
methyl (5S,6R,7R)-5,6,7-triacetyloxy-7-[(1R,2S)-2-acetyloxy-4-chloro-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-yl]heptanoate |
InChI |
InChI=1S/C29H41ClO11/c1-7-8-9-10-11-12-16-29(41-21(5)34)17-22(30)26(36)25(29)28(40-20(4)33)27(39-19(3)32)23(38-18(2)31)14-13-15-24(35)37-6/h11-12,17,23,25,27-28H,7-10,13-16H2,1-6H3/b12-11-/t23-,25+,27+,28+,29+/m0/s1 |
InChI Key |
QCXWMBWSNWERAP-OSOZVZRNSA-N |
Isomeric SMILES |
CCCCC/C=C\C[C@]1(C=C(C(=O)[C@@H]1[C@H]([C@@H]([C@H](CCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)Cl)OC(=O)C |
SMILES |
CCCCCC=CCC1(C=C(C(=O)C1C(C(C(CCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)Cl)OC(=O)C |
Canonical SMILES |
CCCCCC=CCC1(C=C(C(=O)C1C(C(C(CCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)Cl)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1237368.png)

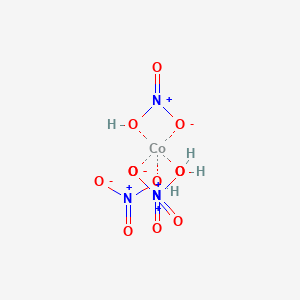
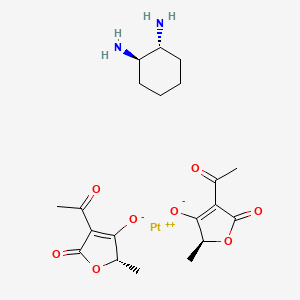
![[10-(iodomethyl)-13-methyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1237377.png)
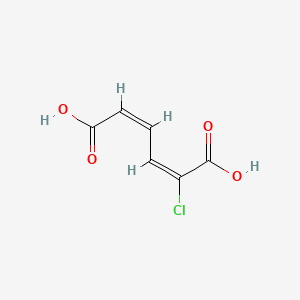
![[(2R,3R,5S,7S,8R,9R)-2-[(1S,3S,4R,5R,6R,7E,9E,11E,13Z)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B1237380.png)
![[(3S,4R,8R,9Z,12R)-10-Methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B1237382.png)
![(4S,6R)-2-[[(3S,10R,13R)-17-[(5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1237385.png)
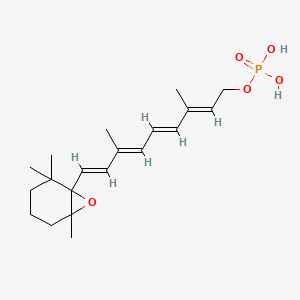
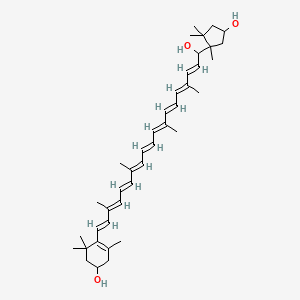
![methyl (9S,14E,15S,19S)-14-ethylidene-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3,5,7-triene-16-carboxylate](/img/structure/B1237388.png)
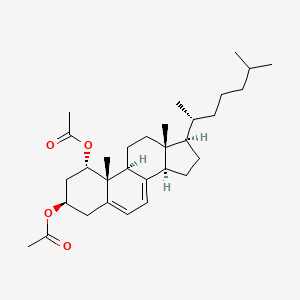
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B1237392.png)